O-Arachidonoyl glycidol

Monoacylglycerol Lipase MGL 2-AG hydrolysis

This 2-AG analog inhibits cytosolic MGL (IC50 4.5 µM), membrane-bound MGL (IC50 19 µM), and FAAH (IC50 12 µM). The 4.2-fold cytosolic/membrane selectivity enables subcellular differentiation studies. Superior FAAH potency (12 µM vs 51 µM) distinguishes it from tetrahydropyran analogs. Also serves as intermediate for 2-AG synthesis. Purity ≥98%, CAS 439146-24-4.

Molecular Formula C23H36O3
Molecular Weight 360.5 g/mol
Cat. No. B10767170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Arachidonoyl glycidol
Molecular FormulaC23H36O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1
InChIInChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9+,13-12-,16-15-
InChIKeyACYNJBAUKQMZDF-MLFLMRJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate for Endocannabinoid Research


oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate (also known as O-Arachidonoyl Glycidol or Arachidonic Acid Glycidyl Ester) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) . This compound, with a molecular weight of 360.53 g/mol , is not a naturally occurring metabolite but a specifically engineered inhibitor. Its primary utility lies in its ability to inhibit key enzymes of the endocannabinoid system, notably monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), making it a critical tool for studies investigating the regulation of 2-AG and anandamide signaling [1].

Critical Selection Criteria: Why oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is Not Interchangeable


Substituting this compound with a generic MGL or FAAH inhibitor, or even a closely related 2-AG analog, is scientifically invalid and will likely compromise experimental outcomes. While many inhibitors target these enzymes, their potency, selectivity, and mechanism of action (e.g., reversible vs. irreversible) vary dramatically, as demonstrated by the first systematic structure-activity relationship (SAR) study on 2-AG hydrolysis inhibitors [1]. This study revealed that subtle modifications to the heterocyclic moiety mimicking the glycerol fragment of 2-AG, such as replacing an epoxide with a tetrahydropyran ring, lead to quantifiable differences in inhibitory potency and selectivity between cytosolic MGL, membrane-bound MGL, and FAAH [1]. Therefore, the specific heterocyclic group is not a passive linker but an active determinant of pharmacological profile, making precise compound selection imperative.

Quantitative Differentiation Evidence for oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate


Superior Potency Against Cytosolic Monoacylglycerol Lipase (MGL) Activity

In a direct head-to-head comparison within the same study, oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate demonstrated higher potency against cytosolic MGL activity than the closely related analog tetrahydro-2H-pyran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1]. This establishes a clear and quantifiable advantage for the epoxide-containing compound.

Monoacylglycerol Lipase MGL 2-AG hydrolysis Endocannabinoid Cytosolic

Enhanced Selectivity for Cytosolic vs. Membrane-Bound MGL

The compound exhibits a quantifiably different selectivity profile between subcellular MGL pools compared to its tetrahydropyran analog [1]. The epoxide compound (target) is more selective for the cytosolic form of the enzyme, while the tetrahydropyran analog shows a smaller difference in potency between the two fractions.

MGL Selectivity Subcellular fractionation Endocannabinoid Membrane

Differentiated Inhibition of FAAH

The compound's inhibitory activity against FAAH (anandamide hydrolysis) is quantifiably distinct from that of its tetrahydropyran analog [1]. This demonstrates that the epoxide moiety confers a unique cross-activity profile that can be exploited or avoided depending on the experimental objective.

FAAH Fatty Acid Amide Hydrolase Selectivity Anandamide Endocannabinoid

Confirmed Role as a 2-AG Analog and MGL/FAAH Inhibitor

Multiple independent authoritative sources confirm the compound's identity as a synthetic 2-AG analog and its consistent activity as an inhibitor of both MGL and FAAH [1]. This cross-validation provides confidence in the reproducibility of its primary activity, which is a crucial factor in scientific procurement.

2-AG Endocannabinoid MGL FAAH Inhibitor

Optimal Research Applications for oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate


Selective Pharmacological Inhibition of Cytosolic MGL Activity

This compound is the preferred choice for experiments requiring potent inhibition of the cytosolic isoform of monoacylglycerol lipase. Its superior potency (IC50 of 4.5 µM) compared to the tetrahydropyran analog (5.6 µM) makes it the most effective tool available from this SAR series for this specific subcellular target [1].

Investigating the Functional Consequences of Dual MGL/FAAH Inhibition

When an experimental protocol demands simultaneous inhibition of both MGL and FAAH, this compound is a scientifically validated reagent. Its potent activity against both enzymes (IC50 of 4.5 µM for cytosolic MGL and 12 µM for FAAH) is quantitatively superior to that of the tetrahydropyran analog, which is a much weaker FAAH inhibitor (IC50 of 51 µM) [1].

Subcellular Dissection of 2-AG Hydrolytic Pathways

The compound's characterized selectivity profile between cytosolic (IC50 = 4.5 µM) and membrane-bound (IC50 = 19 µM) MGL makes it a valuable tool for studies aiming to differentiate the functional roles of 2-AG hydrolysis in distinct cellular compartments. The 4.2-fold selectivity window provides a known baseline for interpreting subcellular fractionation experiments [1].

Synthetic Intermediate for Stable Isotope-Labeled 2-AG

Beyond its role as an inhibitor, this compound serves as a key intermediate in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. This application is relevant for laboratories engaged in the preparation of analytical standards or the production of labeled 2-AG for mass spectrometry-based quantification of endocannabinoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Arachidonoyl glycidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.